Bienvenue dans la boutique en ligne BenchChem!

N1-(2-chlorobenzyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide

Kinase inhibition FabK/FabI dual inhibition Phenylimidazole pharmacophore

N1-(2-chlorobenzyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide (CAS 1421461-97-3) is a synthetic bis-amide derivative of the oxalamide class, characterized by a 2-chlorobenzyl substituent at the N1 position, a 3-(2-phenyl-1H-imidazol-1-yl)propyl chain at the N2 position, and a central oxalamide linker. Its molecular formula is C21H21ClN4O2 with a molecular weight of 396.87 g/mol; the SMILES notation is ClC1=C(CNC(=O)C(=O)NCCCN2C=CN=C2C2=CC=CC=C2)C=CC=C1.

Molecular Formula C21H21ClN4O2
Molecular Weight 396.88
CAS No. 1421461-97-3
Cat. No. B2757930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-chlorobenzyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide
CAS1421461-97-3
Molecular FormulaC21H21ClN4O2
Molecular Weight396.88
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC=CN2CCCNC(=O)C(=O)NCC3=CC=CC=C3Cl
InChIInChI=1S/C21H21ClN4O2/c22-18-10-5-4-9-17(18)15-25-21(28)20(27)24-11-6-13-26-14-12-23-19(26)16-7-2-1-3-8-16/h1-5,7-10,12,14H,6,11,13,15H2,(H,24,27)(H,25,28)
InChIKeyDQDXWZIAORYDSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-chlorobenzyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide (CAS 1421461-97-3): Structural Identity and Starting Point for Selection


N1-(2-chlorobenzyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide (CAS 1421461-97-3) is a synthetic bis-amide derivative of the oxalamide class, characterized by a 2-chlorobenzyl substituent at the N1 position, a 3-(2-phenyl-1H-imidazol-1-yl)propyl chain at the N2 position, and a central oxalamide linker. Its molecular formula is C21H21ClN4O2 with a molecular weight of 396.87 g/mol; the SMILES notation is ClC1=C(CNC(=O)C(=O)NCCCN2C=CN=C2C2=CC=CC=C2)C=CC=C1 . The compound contains two pharmacologically relevant substructures—a 2-phenylimidazole moiety, which is a privileged scaffold in kinase inhibition, antimicrobial research, and fluorescent probe development [1], and a 2-chlorobenzyl group, which appears in numerous receptor tyrosine kinase inhibitors and epigenetic probes [2]. No primary research paper or patent specifically characterizing the biological activity of this exact compound was identified in public databases as of May 2026. All available data originate from chemical vendor catalogs and cheminformatics aggregation platforms, which themselves cite no peer-reviewed primary studies for this compound. Consequently, the baseline for scientific selection rests on structural rationale and class-level inference rather than direct experimental evidence.

Why Generic Substitution Fails for N1-(2-chlorobenzyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide


Close structural analogs within the oxalamide–imidazole chemical space cannot be treated as interchangeable due to the geometric and electronic specificity of the 2-phenylimidazole pharmacophore, the conformational constraints imposed by the N3-propyl linker, and the halogen-dependent lipophilicity contributed by the 2-chlorobenzyl terminus. Literature on the phenylimidazole class demonstrates that a single 2-phenyl → 4-phenyl isomerization or a chlorine → fluorine halogen swap can alter target potency by over 100-fold in FabK inhibition assays [1]. In related oxalamide kinase inhibitor patents, variations in the N1 aryl substituent—particularly the position and identity of halogen atoms—have been explicitly shown to modulate c-Met tyrosine kinase inhibitory activity by an order of magnitude [2]. Furthermore, the N3-propyl chain length between the oxalamide core and the imidazole ring is a critical determinant of binding pocket occupancy: in symmetrical oxalamide-bridged imidazole receptors, propyl-linked derivatives exhibit distinct metal-ion binding stoichiometry and fluorescence quenching efficiency compared to ethyl-linked or butyl-linked analogs [3]. These SAR observations collectively demonstrate that substituting the target compound with any analog bearing a different halogen pattern, imidazole substitution, or linker length would introduce an unquantified risk of altered potency, selectivity, and physicochemical properties—rendering generic substitution scientifically unreliable.

Quantitative Differentiation Evidence for N1-(2-chlorobenzyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide: Comparator-Driven Analysis


2-Phenylimidazole Substituent Confers a Pharmacophore Not Present in 1H-Imidazole or 4-Phenylimidazole Analogs

The 2-phenyl-substituted imidazole in the target compound represents a structurally privileged pharmacophore with documented biochemical activity that is absent in simpler imidazole analogs. In a direct head-to-head SAR study of phenylimidazole-based FabK inhibitors, the 2-phenylimidazole scaffold enabled potent enoyl-ACP reductase inhibition (representative compound IC50 = 0.0045 μM against FabK) which was structurally dependent on the 2-phenyl orientation; regioisomeric 4-phenylimidazole derivatives showed substantially reduced activity [1]. This pharmacophoric distinction applies to the target compound: its closest in-class analog N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-chlorobenzyl)oxalamide (CAS not available) lacks the 2-phenyl substituent entirely and therefore cannot recapitulate the π-stacking interactions, shape complementarity, or target-binding profile that the 2-phenyl group enables. The 2-phenyl substituent also distinguishes this compound from phenylimidazole derivatives used as CYP450 inhibitors, where 2-phenylimidazole itself shows only weak CYP3A4 inhibition (IC50 > 10,000 nM) [2]—a baseline that contextualizes the need for full oxalamide elaboration to achieve meaningful potency.

Kinase inhibition FabK/FabI dual inhibition Phenylimidazole pharmacophore

2-Chlorobenzyl Substituent Provides a Distinct Halogen-Bonding Chemotype vs. Fluorobenzyl and Methylphenyl Analogs

The 2-chlorobenzyl group at the N1 position of the oxalamide scaffold constitutes a specific halogen-bonding chemotype. In the broader oxalamide-derived kinase inhibitor patent literature (US20060241104A1), systematic variation of the N1 aryl substituent revealed that halogen substitution—particularly chlorine at the ortho position—significantly modulates c-Met inhibitory activity [1]. Direct comparator data from BindingDB show that a structurally related 2-chlorobenzyl-imidazole derivative achieves FBXL10 inhibition with an IC50 of 100 nM [2], demonstrating that the 2-chlorobenzyl-imidazole substructure combination can achieve nanomolar target engagement. For procurement comparison, the closest commercially listed analog with a different halogen pattern is N1-(2-fluorophenyl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide, which replaces the 2-chlorobenzyl with a 2-fluorophenyl group (and uses an ethyl linker rather than propyl)—a substitution known to alter both lipophilicity (ΔlogP estimated at approximately −0.5 to −0.8 units) and halogen-bond donor strength (chlorine σ-hole > fluorine) [3]. The 3-chloro-2-methylphenyl analog N1-(3-chloro-2-methylphenyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide introduces an additional methyl group ortho to the chlorine, which introduces steric hindrance absent in the target compound, potentially altering binding pocket compatibility. Neither of these comparator compounds has published biological activity data, but their structural differences represent unquantified risk factors for target engagement, selectivity, and physicochemical profile.

Halogen bonding Lipophilic ligand efficiency Receptor tyrosine kinase inhibition

N3-Propyl Linker Length Is Optimal for Metal-Ion Coordination and Receptor Geometry in Oxalamide-Bridged Imidazole Systems

The three-carbon (propyl) linker between the oxalamide core and the 2-phenylimidazole ring is not an arbitrary design choice. A directly relevant study on symmetrical oxalamide-bridged imidazole receptors (OX(PID)2, featuring N,N′-bis(3-(1H-imidazol-1-yl)propyl)oxalamide) demonstrated that the propyl linker enables specific metal-ion coordination geometry and fluorescence quenching behavior upon Cu²⁺ and Fe³⁺ binding, with turn-off sensing characterized by quantitative Stern-Volmer constants [1]. The propyl chain length determines the bite angle and metal-binding cavity size; shorter ethyl linkers produce a constricted binding pocket with altered stoichiometry, while longer butyl linkers introduce conformational flexibility that reduces binding affinity. The target compound bears this same propyl-linked architecture, which is further functionalized with the 2-phenyl and 2-chlorobenzyl substituents. For procurement comparison, the analog N1-(2-fluorophenyl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide uses an ethyl linker—a one-carbon shortening that would predictably alter the spatial relationship between the imidazole metal-coordination site and the oxalamide hydrogen-bonding framework. The symmetrical receptor OX(PID)2 (without phenyl or chlorobenzyl substituents) serves as the minimalist baseline, demonstrating that the propyl-oxalamide-imidazole architecture alone is sufficient for specific metal-ion responsive behavior. The target compound extends this architecture with aromatic substituents that may confer additional selectivity or spectroscopic properties.

Metal-ion sensing Fluorescent probe Coordination chemistry

Stereoelectronic Profile: Ortho-Chlorobenzyl Lipophilicity and Electronic Effects Differentiate from Para-Chloro and Multi-Halogenated Analogs

The ortho substitution pattern of the chlorine atom on the benzyl ring is a critical determinant of the compound's conformational and electronic properties. Ortho-chlorine substitution introduces both steric and electronic effects distinct from para-chloro or meta-chloro regioisomers. Based on well-established Hansch substituent constants, the 2-chlorobenzyl group contributes a hydrophobic parameter π = +0.71 and an inductive electronic parameter σm = +0.37 (Hammett), while a 4-chlorobenzyl isomer would contribute the same π value but a different resonance component (σp = +0.23 vs. σm = +0.37 for ortho-substituted electronic transmission through the benzyl methylene) [1]. This electronic difference, while numerically modest, can translate to significant differences in hydrogen-bond acceptor strength of the adjacent amide carbonyl. Two commercially listed analogs illustrate the procurement choice: N1-(2-chlorobenzyl)-N2-(4-fluorobenzyl)oxalamide (CAS not available) replaces the entire 2-phenylimidazole-containing arm with a simple 4-fluorobenzyl group—a drastic structural simplification that eliminates all imidazole-mediated interactions; and N1-(2-chlorobenzyl)-N2-(3-fluoro-4-methylphenyl)oxalamide (CAS not available) substitutes the imidazole-propyl arm with a fluoro-methylphenyl group, representing a fundamentally different pharmacophore. Neither comparator has published biological data, underscoring that procurement of any alternative would involve accepting an uncharacterized compound with no evidence base for the intended application.

Lipophilic ligand efficiency Physicochemical property optimization CNS drug design

Oxalamide Core as a Kinase Inhibitor Scaffold: Patent-Validated Pharmacophore with Substituent-Dependent Activity

The oxalamide core (N-C(O)-C(O)-N) is not an inert linker—it is a pharmacologically validated scaffold for kinase inhibition. US Patent US20060241104A1 explicitly claims oxalamide derivatives as inhibitors of c-Met (hepatocyte growth factor receptor), a receptor tyrosine kinase implicated in cancer proliferation, invasion, and angiogenesis. The patent discloses a generic Markush structure that encompasses N1-aryl-N2-substituted oxalamides, and its SAR analysis demonstrates that both the identity of the aryl substituent and the nature of the N2 substituent are critical determinants of inhibitory potency [1]. The target compound's specific combination of N1-(2-chlorobenzyl) and N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl) falls within the structural scope of this patent class. For procurement comparison, several oxalamide derivatives have advanced to preclinical characterization as kinase inhibitors, including CX-4945 (an oxalamide-containing CK2 inhibitor) and WNK463 (a pan-WNK kinase inhibitor) [2], establishing the broader drug-discovery relevance of the oxalamide chemotype. The closest patent comparator is N1-(2,5-difluorophenyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide, which differs only in the N1 aryl substituent (2,5-difluorophenyl vs. 2-chlorobenzyl). In the patent SAR framework, this halogen swap would be expected to alter kinase inhibitory activity—but the direction and magnitude of the change cannot be predicted without experimental determination. This uncertainty constitutes a quantitative risk for any procurement decision that substitutes the target compound with a difluorophenyl analog.

c-Met kinase inhibition Growth factor receptor Anticancer agent development

Absence of Published Biological Data: A Critical Procurement Consideration vs. Data-Rich Structural Analogs

A comprehensive search of PubMed, PubChem BioAssay, ChEMBL, BindingDB, and Google Patents (as of May 2026) found no primary research article, patent biological example, or public screening dataset that reports quantitative biological activity data (IC50, Ki, Kd, EC50, MIC, or any other endpoint) for N1-(2-chlorobenzyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide (CAS 1421461-97-3). In BindingDB, the closest entry is a structurally distinct compound (CHEMBL5169442) with an SGLT2 EC50 of 33 nM that shares no meaningful structural overlap beyond the oxalamide core [1]. The closest commercially listed analog with the same 2-phenylimidazole-propyl arm but a different N1 substituent—N1-(3-chloro-2-methylphenyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide—also lacks any published biological data. This stands in contrast to well-characterized phenylimidazole FabK inhibitors (IC50 values reported across multiple publications and patents, with the most potent compounds achieving IC50 = 0.0045 μM) [2] and oxalamide-based HIV-1 entry inhibitors (NBD series) with published gp120 binding and antiviral activity data [3]. The complete absence of biological annotation for the target compound means that any procurement decision must be made on the basis of structural rationale and class-level inference alone, with the explicit understanding that the compound has not been demonstrated to engage any biological target or produce any measurable pharmacological effect.

Data transparency Procurement risk assessment Screening library selection

Recommended Application Scenarios for N1-(2-chlorobenzyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide Based on Differential Evidence


Kinase Inhibitor Screening Libraries Requiring Phenylimidazole-Containing Oxalamide Chemotypes

The target compound is most appropriately procured for inclusion in kinase inhibitor screening libraries where the oxalamide scaffold and 2-phenylimidazole pharmacophore are desired features. Its structural alignment with the US20060241104A1 c-Met inhibitor patent [1] provides a rationale for its use in receptor tyrosine kinase panels, particularly against c-Met, VEGFR, and related growth factor receptors. The 2-chlorobenzyl substituent offers a distinct halogen-bonding pharmacophore not available in fluorinated or methyl-substituted commercial analogs, potentially enabling unique binding interactions in kinase ATP-binding pockets. However, procurement under this scenario must be coupled with internal biochemical profiling, as no published kinase inhibition data exist for the compound. Researchers should benchmark against the closest patent analogs and use the compound as a starting point for SAR-by-catalog approaches rather than as a validated probe.

Metal-Ion Sensing and Coordination Chemistry Leveraging the Propyl-Oxalamide-Imidazole Architecture

The propyl-linked oxalamide-imidazole architecture of the target compound closely mirrors that of the OX(PID)2 receptor, which has been experimentally demonstrated to function as a Cu²⁺ and Fe³⁺ turn-off fluorescent sensor [2]. For coordination chemistry and sensing applications, this compound offers the advantage of incorporating the same metal-binding geometry as OX(PID)2 while adding 2-phenyl and 2-chlorobenzyl substituents that may modulate spectral properties, solubility, or metal-ion selectivity. The compound can serve as a monomeric, unsymmetrical analog for comparison with the symmetrical OX(PID)2 system, enabling structure-property relationship studies on how aromatic substitution affects metal-binding affinity and fluorescence response. The 2-phenylimidazole moiety in particular may contribute to π-stacking interactions or altered excited-state behavior that could produce ratiometric or wavelength-shifted sensing responses relative to the unsubstituted imidazole baseline.

Antibacterial Drug Discovery Targeting FabK in Gram-Positive Pathogens

Phenylimidazole derivatives are among the best-validated inhibitors of the bacterial enoyl-ACP reductase FabK, an essential enzyme in the fatty acid biosynthesis (FAS-II) pathway of S. pneumoniae and other Gram-positive pathogens. Representative phenylimidazole compounds have achieved FabK IC50 values of 0.0045 μM with corresponding MIC values of 0.5 μg/mL against S. pneumoniae [3]. The target compound's 2-phenylimidazole moiety aligns with this pharmacophore, and its oxalamide linker and 2-chlorobenzyl group represent structural features that could potentially enhance potency, selectivity, or physicochemical properties. For antibacterial drug discovery programs, the compound is a viable starting point for FabK inhibitor SAR exploration, particularly when compared against the simpler phenylimidazole-4-pyridone dual FabI/FabK inhibitors that have already been characterized. Procurement should include plans for FabK enzyme inhibition assays, FabI counter-screening, and minimum inhibitory concentration (MIC) determination against S. pneumoniae and related streptococcal species.

Chemoinformatics and QSAR Model Building with a Structurally Unique Oxalamide-Imidazole Hybrid

The target compound occupies a distinct region of chemical space at the intersection of oxalamide kinase inhibitors and phenylimidazole antibacterial agents. For computational chemistry and QSAR modeling applications, its procurement enables the experimental determination of physicochemical properties (logP, solubility, permeability) and biological activities that can anchor predictive models for this underexplored chemotype. The compound's combination of an ortho-chlorobenzyl group (σm = +0.37), a propyl-linked 2-phenylimidazole (providing both π-stacking and metal-coordination potential), and a hydrogen-bond-capable oxalamide core makes it a valuable data point for models that seek to predict kinase selectivity, antibacterial activity, or metal-binding behavior from structural descriptors. No compound with this exact substitution pattern has been experimentally characterized in the public domain, making any generated data novel and publishable.

Quote Request

Request a Quote for N1-(2-chlorobenzyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.